Lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide

Description

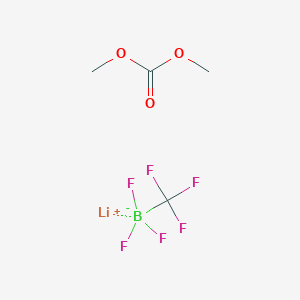

This compound comprises three key components:

- Dimethyl Carbonate (DMC, C₃H₆O₃): A linear carbonate solvent with low viscosity and high dielectric constant, commonly blended with cyclic carbonates (e.g., ethylene carbonate, EC) to enhance electrolyte stability and ion transport .

- Trifluoro(trifluoromethyl)boranuide (B(CF₃)F₃⁻): A fluorinated borate anion with a trifluoromethyl substituent, likely designed to improve thermal and electrochemical stability compared to conventional borate salts like tetrafluoroborate (BF₄⁻) .

This combination is hypothesized to address limitations of traditional LIB electrolytes, such as oxidative instability at high voltages (>4.3 V) and thermal decomposition .

Properties

IUPAC Name |

lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.CBF6.Li/c1-5-3(4)6-2;3-1(4,5)2(6,7)8;/h1-2H3;;/q;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAWBZORCLPFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C(F)(F)F)(F)(F)F.COC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BF6LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443685-69-5 | |

| Record name | Lithium Trifluoro(trifluoromethyl)borate - Dimethyl Carbonate Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide typically involves the reaction of lithium trifluoro(trifluoromethyl)borate with dimethyl carbonate. The reaction is carried out under inert gas conditions to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often involving the use of reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while reduction can produce simpler boron-hydride species .

Scientific Research Applications

Lithium trifluoro(trifluoromethyl)borate - Dimethyl Carbonate Complex, also known as lithium dimethyl carbonate trifluoro(trifluoromethyl)boranuide, is an organometallic compound with several potential applications . Organometallic compounds are useful as reagents, catalysts, and precursor materials .

Overview

- Formula: C4H6BF6LiO3

- Molecular Weight: 233.83

- Appearance: Typically presents as a white to off-white powder or crystals

- Synonyms: lithium dimethyl carbonate trifluoro(trifluoromethyl)boranuide

Potential Applications

Lithium Trifluoro(trifluoromethyl)borate - Dimethyl Carbonate Complex has applications in:

- Thin film deposition Organometallics are useful as precursor materials in thin film deposition .

- Industrial chemistry It can be used as a reagent and catalyst in industrial chemistry .

- Pharmaceuticals Organometallic compounds can be used in pharmaceutical applications .

- LED manufacturing It can be used as a reagent and catalyst in LED manufacturing .

Lithium-ion Batteries

While the provided search results do not explicitly detail case studies using Lithium Trifluoro(trifluoromethyl)borate - Dimethyl Carbonate Complex, they do discuss the use of related compounds in lithium-ion batteries:

- Electrolytic solutions in lithium batteries commonly consist of lithium salts and organic solvents .

- Solutions of LiPF6 in alkyl carbonates are used as electrolytes in lithium-ion batteries . High-quality battery-grade electrolytes with low water and hydrogen fluoride content are crucial for achieving high electrochemical performance .

- Dimethyl carbonate (DMC) is a linear carbonate solvent commonly used as an electrolyte for electric double-layer capacitors (EDLCs) and Li-ion batteries .

- Quantum chemistry studies have been conducted on ethylene carbonate (EC) and dimethyl carbonate (DMC) complexes with Li+ and LiPF6 .

Mechanism of Action

The mechanism of action of lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide involves its interaction with molecular targets through its boron and lithium components. The compound can participate in various chemical pathways, including transmetalation and coordination with other molecules. These interactions are crucial for its role as a catalyst and reagent in different chemical processes .

Comparison with Similar Compounds

Lithium Salts in Electrolytes

Key lithium salts used in LIBs are compared below:

Key Findings :

- LiPF₆ dominates due to high conductivity but suffers from thermal instability and HF formation .

- LiBF₄ offers superior thermal stability but lower conductivity, limiting its use to high-temperature applications .

Carbonate Solvents

DMC is compared with other carbonate solvents:

| Property | DMC | EC | DEC |

|---|---|---|---|

| Dielectric Constant | 3.1 | 89.6 | 2.9 |

| Melting Point (°C) | 4 | 36 | -43 |

| Viscosity (mPa·s) | 0.59 | 1.9 | 0.75 |

| Oxidative Stability | <4.3 V | <4.3 V | <4.3 V |

Key Findings :

- DMC’s low viscosity improves ion mobility but requires blending with EC (high dielectric constant) to dissolve lithium salts effectively .

- All carbonates degrade above 4.3 V, necessitating additives or alternative solvents for high-voltage cathodes .

Borate Anions

Fluorinated borate anions are critical for stability:

| Anion | BF₄⁻ | B(CF₃)F₃⁻ (hypothetical) | PF₆⁻ |

|---|---|---|---|

| Thermal Stability | High | Very High | Low |

| Conductivity | Low | Moderate | High |

| Oxidative Stability | 4.5 V | Predicted: 5.0 V | 4.3 V |

Key Findings :

Biological Activity

Lithium;dimethyl carbonate;trifluoro(trifluoromethyl)boranuide (LiBF3(DMC)) is a complex organometallic compound with the molecular formula C4H6BF6LiO3. This compound has garnered attention due to its unique biological activities and interactions with various biomolecules, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

LiBF3(DMC) consists of lithium, dimethyl carbonate, and a trifluoro(trifluoromethyl)boranuide moiety. The presence of these components contributes to its distinctive reactivity and stability, making it suitable for various applications, including energy storage and organic synthesis.

The biological activity of LiBF3(DMC) is primarily attributed to the interaction of lithium ions with cellular pathways. Lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator in multiple signaling pathways that affect cell survival, proliferation, and differentiation .

Key Mechanisms:

- GSK-3 Inhibition : Lithium competes with magnesium for binding sites on GSK-3, leading to altered phosphorylation states of various proteins involved in apoptosis and cell signaling .

- Neuroprotective Effects : Research indicates that lithium enhances neuroprotection against excitotoxicity by modulating NMDA receptor activity and promoting brain-derived neurotrophic factor (BDNF) signaling pathways .

- Protein Interaction : The weakly coordinating nature of lithium allows it to bind to specific sites on proteins, influencing their conformation and activity, which is beneficial in studies related to protein folding and mass spectrometry.

Therapeutic Potential

LiBF3(DMC) has been studied for its potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties. It has shown promise in enhancing cell survival pathways and reducing apoptosis in neuronal cells exposed to harmful stimuli .

Case Studies

- Neuroprotection in Ischemia : Studies have demonstrated that lithium administration reduces brain damage following ischemic events by attenuating excitotoxicity-related damage .

- Bone Regeneration : Lithium's role as a GSK-3 antagonist has implications in bone regeneration therapies, where it can enhance Wnt/β-catenin signaling pathways critical for osteogenesis .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Unique Properties |

|---|---|---|

| Lithium triisopropoxy(6-methylpyridin-2-yl)borate | GSK-3 inhibition | Less stability |

| Lithium tri-sec-butylborohydride | Strong reducing agent | Limited biological activity |

| Lithium methyltriolborate | Used in organic synthesis | Less effective in neuroprotection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.